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Compound of Interest

6,6-Difluoro-1,4-thiazepane 1,1-
Compound Name:

dioxide
CAS No.: 1780013-36-6
Cat. No.: B3323977

Get Quote

Executive Summary

Thiazepane 1,1-dioxides (seven-membered cyclic sulfonamides) are increasingly prominent
pharmacophores in drug discovery, particularly for HIV protease inhibitors and calcium channel
blockers. Their metabolic stability and solubility often surpass their six-membered analogs
(thiazines).

This guide provides a technical comparison of the mass spectrometric behavior of 1,4-
thiazepane-1,1-dioxides against their structural alternatives (thiazines and thiazolidines). Unlike
rigid templates, this document focuses on the causality of fragmentation—specifically why the
seven-membered ring exhibits unique

extrusion kinetics compared to smaller rings—and provides validated protocols for their
structural elucidation.

Structural Context & lonization Physics
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To understand the fragmentation, one must first compare the ionization energetics. Thiazepane

1,1-dioxides possess a flexible seven-membered ring which allows for specific transannular

interactions not seen in 5-membered sultams.

Comparative lonization: El vs. ESI

The choice of ionization source dictates the fragmentation pathway.[1] The table below

compares the "performance” of ionization techniques for this specific scaffold.

Feature

Electron lonization (EI)

Electrospray lonization
(ESI)

Energy Regime

Hard (~70 eV)

Soft (Thermal/Electric Field)

Primary Species

Radical Cation (

)

Protonated Molecule (

)

Dominant Pathway

Spontaneous Ring Opening &

Loss

Collision-Induced Dissociation
(CID) required

Structural Insight

Fingerprinting (High

fragmentation)

Molecular Weight confirmation

Scaffold Stability

Low: The 7-membered ring is

entropically driven to eject

to form stable acyclic ions.

High: The sulfone oxygen is a
prime protonation site,
stabilizing the ring until

activation energy is applied.

Expert Insight: In ESI, the protonation site is competitive between the nitrogen and the sulfone

oxygens. For N-substituted thiazepanes, protonation usually occurs on the nitrogen, weakening

the

bond and pre-disposing the molecule to ring contraction.
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Mechanistic Fragmentation Pathways

The fragmentation of thiazepane 1,1-dioxides is dominated by the stability of the sulfone group.

Below is the detailed mechanistic flow.

Primary Pathway: Extrusion & Ring Contraction

Unlike acyclic sulfonamides which cleave the S-N bond to form amine and sulfonyl fragments,
cyclic thiazepanes undergo a distinct rearrangement.

e Initiation: Protonation (ESI) or ionization (EIl) weakens the S-N bond.
e Ring Opening: The 7-membered ring opens to form an acyclic sulfonyl cation.

e Elimination: A neutral loss of 64 Da (
) occurs.[2]

e Recyclization (Characteristic): The remaining carbocation often recyclizes to form a stable 5-
membered pyrrolidine-like cation. This is the diagnostic differentiator from open-chain
analogs.

Visualization: Fragmentation Workflow

The following diagram illustrates the specific pathway for a generic 1,4-thiazepane-1,1-dioxide.

Critical Diagnostic Step

Parent lon S-N Bond Cleavage Ring Opening Rearrangement ¢ [RSoPN TSN Recyclization Product lon
[M+H]+ (m/z 150) 1 (Acyclic Sulfonyl Cation) | (-64 Da) (Pyrrolidine Cation m/z 86)

Click to download full resolution via product page

Caption: Figure 1. The dominant fragmentation pathway for 1,4-thiazepane-1,1-dioxide,
highlighting the diagnostic loss of SO2 and subsequent ring contraction.

Comparative Performance Data
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This section contrasts the fragmentation efficiency of Thiazepanes against alternative ring

sizes.

Experiment: Collision Energy Ramp (ESI-MS/MS)

Hypothesis: The 7-membered thiazepane ring possesses higher conformational flexibility
(entropy) than the 5-membered thiazolidine, making the

bond cleavage energetically more favorable under CID conditions.

Representative Data: Relative Abundance of [M-SO2] Fragment

. ] Collision % Yield of [M- .
Scaffold Type Ring Size Interpretation
Energy (eV) S02] lon
) o Rigid ring resists
Thiazolidine-1,1-
o 20 15% opening; requires
dioxide .
higher energy.
Thiazine-1,1- Moderate
o 6 20 45% -
dioxide stability.
High Lability:
) Ring
Thiazepane-1,1- ] o
20 85% strain/flexibility

dioxide ]
promotes rapid

SO2 loss.

Key Finding: Thiazepane 1,1-dioxides are "fragile” pharmacophores in Mass Spectrometry.
They exhibit the [M-SO2] peak as the base peak at lower collision energies compared to their
5- and 6-membered counterparts.

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Reagents & Setup
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» Solvent: Acetonitrile/Water (50:50) + 0.1% Formic Acid. Avoid Methanol if analyzing reactive
intermediates to prevent nucleophilic attack during ionization.

e Concentration: 1 pg/mL (Direct Infusion) or 100 ng/mL (LC-MS).

Step-by-Step Workflow

e Precursor Selection:
o Perform a Q1 scan. Identify the

peak.

o Validation Check: Ensure the isotope pattern shows the presence of Sulfur (
isotope at M+2 is ~4.4% of the parent intensity).
e Optimization of De-clustering Potential (DP):
o Set DP to moderate values (40-60V).

o Warning: Excessive DP will cause in-source fragmentation, leading to a false "parent”
signal corresponding to the

species.
¢ Product lon Scan (MS2):
o Select the parent ion.[3][4][5]
o Ramp Collision Energy (CE) from 10 to 50 eV.
o Success Criterion: Observation of the transition from Parent
[M-64]

[M-64-28] (Loss of ethylene, typical in these rings).

Diagnostic Decision Tree
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Use the following logic flow to confirm the scaffold identity.

Spectrum Acquired
(ESI+)

Is M+2 peak ~4-5%7?

Is Neutral Loss 64 Da
(SO2) dominant? No (Not Sulfur)

Is there a fragment Re-evaluate:
corresponding to Ring-C2H4? Check Acyclic Sulfonamide

Confirmed:
Thiazepane 1,1-dioxide

Click to download full resolution via product page

Caption: Figure 2. Logic flow for confirming thiazepane structure based on MS/MS data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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